2-chloro-6-isothiocyanatopyridine
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Overview
Description
2-chloro-6-isothiocyanatopyridine is a chemical compound that belongs to the class of pyridyl isothiocyanates. These compounds are known for their versatile biological activities and are used as intermediates in the synthesis of various sulfur- and nitrogen-containing organic compounds. The presence of both chloro and isothiocyanato groups in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing pyridyl isothiocyanates, including 2-chloro-6-isothiocyanatopyridine, involves the desulfurization of a dithiocarbamate salt. This salt is generated in situ by treating an amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride. The desulfurization is then mediated by aqueous iron (III) chloride .
Another method involves the use of thiophosgene or other ‘thiocarbonyl transfer’ reagents such as thiocarbonyl-diimidazole and dipyridyl-thionocarbonate. These reagents are used to convert substituted aminopyridines into the corresponding isothiocyanate analogues .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-isothiocyanatopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Addition Reactions: Reagents such as primary and secondary amines are commonly used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Various substituted pyridyl isothiocyanates.
Addition Reactions: Thiourea derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-6-isothiocyanatopyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-chloro-6-isothiocyanatopyridine involves its interaction with various molecular targets and pathways. The isothiocyanato group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The chloro group can also participate in interactions with biological targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-isothiocyanatopyridine
- 2-chloro-5-isothiocyanatopyridine
- 2-chloro-3-isothiocyanatopyridine
Uniqueness
2-chloro-6-isothiocyanatopyridine is unique due to the specific positioning of the chloro and isothiocyanato groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogues, it may exhibit different reactivity patterns and biological activities, which can be leveraged in targeted research and industrial applications.
Properties
IUPAC Name |
2-chloro-6-isothiocyanatopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-5-2-1-3-6(9-5)8-4-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIBCRPAMBGHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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